Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate
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Overview
Description
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4th position, two methyl groups at the 3rd position, a keto group at the 2nd position, and a carboxylate ester group at the 6th position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3,3-dimethyl-2-oxo-indoline-6-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-amino, 4-thio, or 4-alkoxy derivatives.
Reduction: Formation of 3,3-dimethyl-2-hydroxy-indoline-6-carboxylate.
Oxidation: Formation of more complex indoline derivatives with additional functional groups.
Scientific Research Applications
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: Utilized in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
- Methyl 4-fluoro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
- Methyl 4-iodo-3,3-dimethyl-2-oxo-indoline-6-carboxylate
Uniqueness
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry.
Biological Activity
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (CAS No. 2306271-86-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique indoline structure characterized by:
- Molecular Formula: C₁₂H₁₂BrNO₃
- Molecular Weight: 298.13 g/mol
- PubChem CID: 146035796
The presence of the bromine atom at the 4-position is significant as it influences the compound's reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor of specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and potentially inhibit cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes crucial for cancer cell growth.
- Receptor Binding: It may bind to receptors that modulate various physiological processes, influencing gene expression and cellular metabolism.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies indicate that indole derivatives, including this compound, exhibit significant anticancer properties by inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. For example:
Case Study: Anticancer Efficacy
A study evaluated the effectiveness of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM across different cell types, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
A comparison with other halogenated indole derivatives revealed that the presence of bromine enhances the compound's biological activity compared to its chloro or iodo analogs. This was attributed to the unique electronic properties imparted by bromine, which affects binding affinity to biological targets.
Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC mg/mL) |
---|---|---|
This compound | 10 - 20 | E. coli: 0.0195; Bacillus mycoides: 0.0048; C. albicans: 0.0048 |
Chloro analog | Higher IC50 values | Lower antimicrobial potency |
Iodo analog | Moderate IC50 values | Variable antimicrobial efficacy |
Properties
IUPAC Name |
methyl 4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2)9-7(13)4-6(10(15)17-3)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGNBFBZXQSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2Br)C(=O)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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